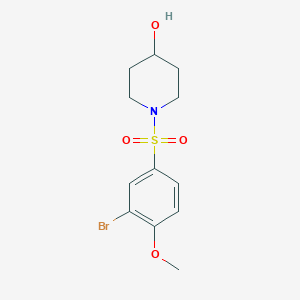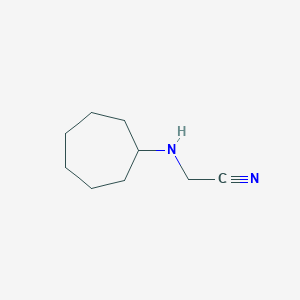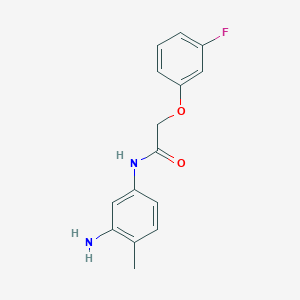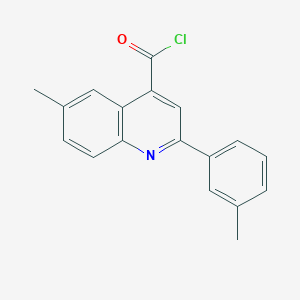
6-甲基-2-(3-甲基苯基)喹啉-4-甲酰氯
描述
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, also known as MQC, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 107-108°C and a molecular weight of 278.33 g/mol. MQC is synthesized from the reaction of quinoline-4-carbonyl chloride and 3-methylphenylboronic acid in the presence of a catalyst. It is used in a wide range of research applications, including biochemical and physiological studies, lab experiments, and drug development.
科学研究应用
催化应用和材料科学
- 金(III)配合物的合成:一项研究重点介绍了一种催化合成方法,用于形成金(III)配合物的电子差异化配体。这些配合物通过单晶 X 射线衍射表征,由于其独特的正方形平面配体环境和长的轴向相互作用,在催化和材料科学中显示出潜力(Laguna 等人,2014)。
化学传感和分子识别
- 金属离子的化学传感器:已经合成了新型苯并咪唑和喹啉衍生物,并研究了它们作为化学传感器的潜力。这些化合物对各种阳离子(包括 Zn2+ 和 Ag+)表现出选择性,使其适用于在不同环境中检测和量化金属离子(Hranjec 等人,2012)。
生物和药物研究
- 抗菌剂:一些喹啉衍生物对多种细菌和真菌表现出有希望的抗菌活性。这些化合物的结构修饰可能导致开发出新的抗菌和抗真菌剂(Gupta 等人,2011)。
- 外周苯二氮卓受体 (PBR) 成像:喹啉-2-甲酰胺衍生物已被标记,可用于正电子发射断层扫描 (PET) 成像 PBR,突出了它们在神经科学和药理学研究中的应用(Matarrese 等人,2001)。
合成和结构分析
- 喹啉衍生物的合成:对各种喹啉衍生物的合成(包括具有潜在化学传感和抗菌应用的衍生物)的研究仍在不断扩展。这些研究通常侧重于新颖的合成路线、晶体结构分析以及探索其性质以用于进一步的应用(Medvedeva 等人,2014)。
作用机制
Target of action
The targets of quinoline derivatives can vary widely depending on the specific compound and its functional groups. Some quinolines target DNA gyrase, topoisomerase, or other enzymes, while others may interact with receptors or ion channels .
Mode of action
The mode of action of quinolines also depends on their specific targets. For example, if a quinoline derivative targets an enzyme, it may inhibit the enzyme’s activity, leading to a disruption in the biochemical pathway that the enzyme is involved in .
Biochemical pathways
Quinolines can affect various biochemical pathways depending on their targets. For example, if a quinoline derivative inhibits an enzyme involved in DNA replication, it could disrupt the DNA replication pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinolines can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups .
Result of action
The molecular and cellular effects of quinolines can include the inhibition of enzyme activity, disruption of DNA replication, alteration of signal transduction pathways, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of quinolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and immune response . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This compound can also activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
6-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-4-3-5-13(8-11)17-10-15(18(19)21)14-9-12(2)6-7-16(14)20-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIMOLAGWKVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








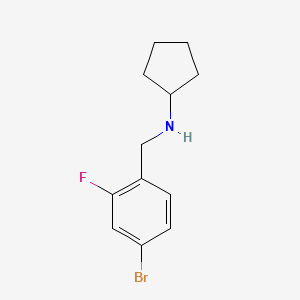
![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
